molecular formula C22H23N3O5 B11678944 N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11678944
M. Wt: 409.4 g/mol
InChI Key: SWOALQGGGRJGOI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a nitro group, a dioxoisoindoline moiety, and a dimethylphenyl group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hexanamide Backbone: Starting with a suitable hexanoic acid derivative, the amide bond can be formed using reagents like thionyl chloride (SOCl₂) followed by reaction with 2,4-dimethylaniline.

    Introduction of the Nitro Group: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Formation of the Dioxoisoindoline Moiety: This step might involve cyclization reactions using phthalic anhydride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution Reagents: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄).

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

    Hydrolysis: Formation of hexanoic acid and 2,4-dimethylaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and dioxoisoindoline moiety could play crucial roles in binding to molecular targets and eliciting a response.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)hexanamide: Lacks the nitro and dioxoisoindoline groups.

    6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide: Lacks the dimethylphenyl group.

    N-(2,4-dimethylphenyl)-6-hexanamide: Lacks the nitro and dioxoisoindoline groups.

Uniqueness

The presence of multiple functional groups in N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide makes it unique compared to simpler analogs. These functional groups can confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C22H23N3O5/c1-14-10-11-17(15(2)13-14)23-19(26)9-4-3-5-12-24-21(27)16-7-6-8-18(25(29)30)20(16)22(24)28/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,23,26)

InChI Key

SWOALQGGGRJGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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